molecular formula C7H9NO2 B6589324 5-methoxy-6-methylpyridin-3-ol CAS No. 1256793-06-2

5-methoxy-6-methylpyridin-3-ol

Cat. No.: B6589324
CAS No.: 1256793-06-2
M. Wt: 139.2
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Description

5-Methoxy-6-methylpyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a methoxy group at position 5, and a methyl group at position 4. Its reactivity and physicochemical properties are inferred from closely related compounds, as discussed below.

Properties

CAS No.

1256793-06-2

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions are generally mild, making it suitable for the synthesis of various pyridine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

5-Methoxy-6-methylpyridin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural uniqueness of 5-methoxy-6-methylpyridin-3-ol lies in the combination of substituents on the pyridine ring. Below is a detailed comparison with analogous pyridine derivatives, focusing on substituent positions, molecular properties, and functional implications.

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound –OH (3), –OCH₃ (5), –CH₃ (6) C₇H₉NO₂ 139.15 (calculated) Unique methyl and methoxy groups at adjacent positions.
5-Methoxypyridin-3-ol –OH (3), –OCH₃ (5) C₆H₇NO₂ 125.13 Lacks the 6-methyl group; simpler structure with reduced steric hindrance.
2-Methoxy-5-methylpyridin-3-ol –OH (3), –OCH₃ (2), –CH₃ (5) C₇H₉NO₂ 139.15 Substituents at positions 2 and 5 alter electronic and steric effects.
5-Chloro-2-methoxypyridin-3-ol –OH (3), –OCH₃ (2), –Cl (5) C₆H₆ClNO₂ 159.57 Chlorine at position 5 increases electronegativity and reactivity.
5,6-Dimethoxypyridin-3-ol –OH (3), –OCH₃ (5,6) C₇H₉NO₃ 155.15 Dual methoxy groups enhance hydrophilicity and hydrogen-bonding capacity.
Key Observations :

This may reduce solubility in polar solvents compared to its unmethylated analog.

Functional Group Variations :

  • Replacement of the 6-methyl group with chlorine (as in 5-chloro-2-methoxypyridin-3-ol ) increases molecular weight and polarity, likely enhancing reactivity in nucleophilic substitution reactions.
  • The 5,6-dimethoxy analog demonstrates how additional methoxy groups can influence pharmacokinetic properties, such as metabolic stability.

Synthetic Accessibility :

  • 5-Methoxypyridin-3-ol is commercially available at lower costs (e.g., $240/g for 1 g) compared to halogenated derivatives like 5-chloro-2-methoxypyridin-3-ol ($500/g for 1 g) , suggesting that methylation at position 6 could increase synthetic complexity.

Research Implications and Limitations

  • Medicinal Chemistry : The methyl group may improve lipophilicity, enhancing blood-brain barrier penetration compared to 5-methoxypyridin-3-ol.
  • Materials Science : Steric effects from the 6-methyl group could stabilize metal complexes in catalytic applications.

Limitations :

  • No experimental data (e.g., NMR, crystallography) are available for the target compound in the cited literature.

Biological Activity

5-Methoxy-6-methylpyridin-3-ol (also referred to as MMH or 5-MMP-3-OH) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of methoxy and methyl groups on the pyridine ring. This unique substitution pattern enhances its reactivity and biological activity compared to other pyridine derivatives.

Compound Name Structural Features Biological Activity
This compoundMethoxy at position 5; methyl at position 6Antioxidant, antimicrobial, anticancer
5-MethoxypyridineMethoxy at position 5Limited biological activity
6-MethylpyridineMethyl at position 6Mainly used in agrochemical applications
3-HydroxypyridineHydroxyl group presentLimited applications compared to MMH

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress, which is linked to various chronic diseases. In vitro studies demonstrate its capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly when used in metal complexes. These complexes exhibit enhanced antibacterial and antifungal activities compared to their free ligand forms, indicating potential applications in developing new antimicrobial agents.

Neuroprotective Effects

A notable study highlighted the compound's potential as an anti-Alzheimer agent . In vitro testing revealed that derivatives of this compound inhibited acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. The most potent derivative showed significant antioxidant potential and metal chelation capabilities, suggesting a multifaceted approach to neuroprotection .

The mechanism of action for this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit AChE activity, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in neurodegenerative conditions .

Case Studies

  • Alzheimer's Disease Research : A series of studies focused on derivatives of this compound demonstrated their effectiveness as AChE inhibitors. The most promising derivative showed a significant percentage inhibition of AChE compared to standard drugs like Donepezil .
  • Antioxidant Capacity : In various assays (DPPH, ABTS radical scavenging), the compound exhibited strong antioxidant capabilities, outperforming many traditional antioxidants. This suggests its potential role in preventing oxidative stress-related diseases.

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